N-(4-methoxyphenyl)-3-nitro-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(4-METHOXYPHENYL)-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that features a benzamide core substituted with a methoxyphenyl group, a nitro group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactionsThe methoxy group is usually introduced via methylation of a phenol precursor .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.
Scientific Research Applications
N-(4-METHOXYPHENYL)-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic or toxic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-METHOXYPHENYL)-3-NITROBENZAMIDE: Lacks the thiophene moiety.
N-(4-METHOXYPHENYL)-BENZAMIDE: Lacks both the nitro and thiophene groups.
N-(THIOPHEN-2-YL)METHYL-BENZAMIDE: Lacks the methoxyphenyl and nitro groups.
Uniqueness
N-(4-METHOXYPHENYL)-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of all three functional groups (methoxyphenyl, nitro, and thiophene), which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16N2O4S |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-nitro-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H16N2O4S/c1-25-17-9-7-15(8-10-17)20(13-18-6-3-11-26-18)19(22)14-4-2-5-16(12-14)21(23)24/h2-12H,13H2,1H3 |
InChI Key |
VHKGWLQANCUKFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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